molecular formula C22H22O12 B12311566 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12311566
M. Wt: 478.4 g/mol
InChI Key: PHEWILLIAJUBQE-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid glycoside. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is a derivative of flavonoids, which are known for their antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of a flavonoid core. The process begins with the preparation of the flavonoid aglycone, followed by the attachment of the sugar moiety. Common reagents used in this synthesis include glycosyl donors and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation to produce the flavonoid core, followed by chemical glycosylation. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can occur, particularly on the hydroxyl groups, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its antioxidant properties and its ability to act as a radical scavenger. It is also used as a model compound in the study of glycosylation reactions.

Biology

In biological research, the compound is investigated for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer progression.

Medicine

Medically, the compound is explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its antioxidant properties make it a candidate for reducing oxidative stress in various conditions.

Industry

In the industrial sector, this compound can be used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for use in cosmetics for its antioxidant and anti-aging properties.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is a common pathway in many diseases. The compound also interacts with various molecular targets, including enzymes and receptors involved in inflammation and cell proliferation. By modulating these targets, it can exert anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Luteolin: Known for its anti-inflammatory and anti-cancer activities.

    Kaempferol: Exhibits antioxidant and anti-cancer properties.

Uniqueness

What sets 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one apart is its unique glycosylation pattern, which can enhance its solubility and bioavailability compared to its aglycone counterparts. This unique structure may also contribute to its specific biological activities and therapeutic potential.

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3

InChI Key

PHEWILLIAJUBQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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